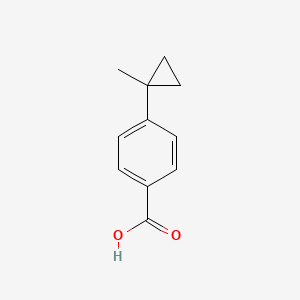

4-(1-Methylcyclopropyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylcyclopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(6-7-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEMBQXUGUQDEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294011 | |

| Record name | 4-(1-Methylcyclopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131170-40-6 | |

| Record name | 4-(1-Methylcyclopropyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131170-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylcyclopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methylcyclopropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Context Within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a foundational class of organic compounds characterized by a carboxyl group (-COOH) attached directly to an aromatic ring. The parent compound, benzoic acid, is a well-studied molecule that serves as a precursor in numerous industrial syntheses. researchgate.net The chemistry of these compounds is twofold: the carboxyl group can undergo reactions such as esterification and amide bond formation, while the aromatic ring is susceptible to electrophilic substitution. bldpharm.com

4-(1-Methylcyclopropyl)benzoic acid fits within this class as a derivative of benzoic acid. Its chemical behavior is governed by these same principles, with the carboxyl group providing a reactive handle for synthetic transformations and the benzene (B151609) ring allowing for further functionalization. The presence of the 1-methylcyclopropyl substituent at the para position, however, distinguishes it from simpler analogs, influencing its physical and chemical properties and providing a specific structural motif for molecular recognition and design.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 131170-40-6 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Predicted pKa | 4.35 ± 0.10 |

| Predicted Boiling Point | 298.9 ± 19.0 °C |

| Predicted Density | 1.187 ± 0.06 g/cm³ |

Data sourced from chemical property databases. chemscene.com

Significance of the Cyclopropyl Moiety in Chemical Structure and Reactivity

The cyclopropyl (B3062369) group is far more than a simple alkyl substituent; it is a widely used design element in medicinal chemistry. researchgate.net Its incorporation into a molecule like benzoic acid imparts a unique combination of structural and electronic properties that are highly sought after in drug discovery. nih.gov

Structural and Conformational Effects: The three-membered ring of cyclopropane (B1198618) is conformationally rigid. When attached to a larger scaffold, it can serve as a "conformational constraint," helping to position other functional groups in an optimal orientation for binding to a biological target, such as a protein receptor. researchgate.net This can lead to a more favorable entropic contribution to the binding affinity. researchgate.net The cyclopropyl ring is often used as a rigid and stable replacement for an alkene. nih.gov

Electronic Properties and Metabolic Stability: The C-C bonds within a cyclopropane ring have a higher degree of p-character than typical alkanes, and the C-H bonds are shorter and stronger. This inherent ring strain and bond strength have significant consequences for a molecule's reactivity and stability. A key advantage is the potential for increased metabolic stability. For instance, the cyclopropyl group is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other alkyl groups, a crucial factor in improving a drug candidate's pharmacokinetic profile.

Table 2: Key Contributions of the Cyclopropyl Moiety in Drug Design

| Feature | Impact |

|---|---|

| Rigidity | Introduces conformational constraints, aiding in receptor binding. researchgate.net |

| Stability | Increases metabolic stability by resisting oxidative degradation. |

| Potency | Can enhance binding affinity and biological potency. |

| Property Modulation | Used to adjust lipophilicity and pKa. researchgate.net |

| Bioisostere | Acts as a stable replacement for alkenes or other small alkyl groups. nih.gov |

Role As a Key Intermediate in Organic Synthesis and Functional Material Design

Historical and Modern Synthetic Routes to Benzoic Acid Derivatives

The synthesis of benzoic acid and its derivatives is a cornerstone of organic chemistry, with a rich history of foundational reactions and a continuous evolution toward more efficient and versatile modern methods. Historically, the oxidation of alkylbenzenes, such as toluene, using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), has been a common method for the preparation of benzoic acids google.com. Another classical approach involves the carbonation of Grignard reagents derived from aryl halides, a robust method for introducing a carboxylic acid group onto an aromatic ring rsc.orggoogleapis.com.

Modern synthetic strategies have expanded the toolbox for accessing substituted benzoic acids with greater functional group tolerance and milder reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of arylbenzoic acids by forming a carbon-carbon bond between an aryl boronic acid and an aryl halide rsc.orgtcichemicals.com. These reactions are prized for their high yields and broad substrate scope. Furthermore, advancements in C-H activation and functionalization now offer direct routes to carboxylated aromatic compounds, minimizing the need for pre-functionalized starting materials.

Targeted Synthesis of the 1-Methylcyclopropyl Phenyl System

The construction of the 1-methylcyclopropyl phenyl moiety is the central challenge in the synthesis of this compound. This requires the formation of a carbon-carbon bond between a benzene (B151609) ring and a tertiary carbon atom of the cyclopropane (B1198618) ring.

Cyclopropylation Reactions in the Para-Position of Aromatic Systems

Introducing a cyclopropyl group, particularly a substituted one, at the para-position of an aromatic ring can be achieved through several strategic approaches. One common method involves the cross-coupling of an aryl halide with a cyclopropyl organometallic reagent. For instance, a Negishi cross-coupling reaction can be employed, which involves the reaction of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst researchgate.net. The cyclopropylzinc bromide can be prepared and coupled with a functionalized aryl halide to introduce the cyclopropyl moiety efficiently researchgate.net. The stability and straightforward synthesis of cyclopropylzinc bromide make this a valuable protocol researchgate.net.

Another powerful strategy is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl halide or triflate and an organoboron compound, such as a cyclopropylboronic acid or its ester. While the synthesis of the requisite 1-methylcyclopropylboronic acid can be challenging, this method offers high functional group tolerance.

Direct C-H bond cyclopropylation of arenes is an emerging and atom-economical approach. Rhodium-catalyzed enantioselective aryl C-H bond cyclopropylation has been demonstrated, where a chiral Rh(II)-carbynoid undergoes an electrophilic aromatic substitution, showing excellent selectivity for electron-rich aromatic rings acs.org.

Carboxylation Strategies for Aryl-Cyclopropyl Scaffolds

Once the aryl-cyclopropyl scaffold is in place, the introduction of the carboxylic acid group is the next critical step, unless it has been carried through from the starting materials.

A prevalent method for carboxylation is the use of a Grignard reaction. If the synthesis starts with a halo-substituted arylcyclopropane, such as 1-bromo-4-(1-methylcyclopropyl)benzene, a Grignard reagent can be formed by reacting it with magnesium metal. This organometallic intermediate is then reacted with carbon dioxide (often in the form of dry ice) followed by an acidic workup to yield the desired carboxylic acid rsc.orggoogleapis.com. This method is a classic and reliable way to form a new carbon-carboxyl bond.

Alternatively, if the synthesis starts with a toluene derivative, such as 4-(1-methylcyclopropyl)toluene, the methyl group can be oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate under basic conditions, followed by acidification google.com. This approach is advantageous when the cyclopropyl group is stable to the oxidation conditions.

Multi-step Convergent and Divergent Synthesis Pathways

The synthesis of this compound can be designed using both convergent and divergent strategies.

A divergent synthesis would start from a common intermediate that is then elaborated to the final product. For example, one could start with 4-bromotoluene. This starting material can undergo cyclopropylation to form 1-(4-bromophenyl)-1-methylcyclopropane. From this central intermediate, a divergent step would be the carboxylation via a Grignard reaction to yield this compound. Alternatively, the bromine could be used in other coupling reactions to generate a library of related compounds. Another divergent approach could start from a substituted benzoic acid precursor which is then subjected to cyclopropylation.

Advanced Reaction Conditions and Catalysis in Synthesis

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions and the choice of catalysts. Modern organic synthesis places a strong emphasis on the development of highly active and selective catalytic systems.

Optimization of Reaction Parameters for Yield and Selectivity

For key transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Mura and Negishi), the optimization of several parameters is crucial to maximize the yield and selectivity.

Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. For Negishi couplings, certain bulky and electron-rich ligands like RuPhos have been shown to inhibit undesirable side reactions, leading to higher yields bucknell.edu.

Base and Solvent: In Suzuki-Miyaura couplings, the choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) can significantly impact the reaction rate and yield. The base is required to activate the organoboron species for transmetalation. The solvent must be capable of dissolving the reactants and catalyst and is often chosen based on its boiling point to allow for optimal reaction temperatures.

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled. Higher temperatures can increase reaction rates but may also lead to decomposition of the catalyst or reactants, or the formation of side products. The reaction time should be sufficient to ensure complete conversion of the starting materials.

Below is an illustrative table of reaction parameters that are typically optimized for a Suzuki-Miyaura cross-coupling reaction.

| Parameter | Variation | Purpose |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | To find the most active and stable catalyst for the specific substrates. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | To enhance catalyst activity, stability, and selectivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | To optimize the activation of the boronic acid/ester for transmetalation. |

| Solvent | Toluene, Dioxane, THF, DMF | To ensure solubility of reactants and catalyst, and to control reaction temperature. |

| Temperature | Room Temperature to Reflux | To balance reaction rate with catalyst and substrate stability. |

| Concentration | 0.01 M to 1 M | To influence reaction kinetics and minimize side reactions. |

By systematically varying these parameters, a robust and high-yielding process for the synthesis of this compound can be developed.

Role of Transition Metal Catalysis in C-C Bond Formation (e.g., Iron-catalyzed cross-coupling for related alkylbenzoic acids)

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. umd.edu While palladium and nickel have been traditionally dominant, iron catalysis has emerged as a cost-effective, abundant, and less toxic alternative for cross-coupling reactions. nih.gov These reactions are crucial for creating the bond between an aryl group (like the benzoic acid moiety) and an alkyl group (like the methylcyclopropyl substituent).

Iron-catalyzed cross-coupling reactions, particularly the Kumada coupling, have proven effective for the synthesis of alkyl-substituted aromatic compounds. mdpi.comnih.gov This method typically involves the reaction of a Grignard reagent (an organomagnesium compound) with an organohalide in the presence of an iron salt catalyst. For the synthesis of precursors to this compound, an analogous approach would involve coupling a (1-methylcyclopropyl)magnesium halide with a 4-halobenzoic acid derivative.

Research into iron-catalyzed C(sp²)–C(sp³) cross-coupling has demonstrated its utility with a variety of substrates. For instance, iron salts, in conjunction with benign urea-based ligands, have successfully catalyzed the coupling of alkyl Grignard reagents with aryl chlorobenzoates and chlorobenzenesulfonates. mdpi.comnih.gov The use of environmentally friendly ligands is a significant advantage over potentially toxic alternatives like N-methyl-2-pyrrolidone (NMP). nih.gov The key to success in these reactions often lies in controlling the reaction conditions, such as the slow addition of the Grignard reagent, to favor the desired cross-coupling product over side reactions like nucleophilic addition to an ester group. mdpi.com

The general scheme for such a reaction is presented below:

Table 1: Generalized Iron-Catalyzed Kumada Cross-Coupling

| Reactant A | Reactant B | Catalyst System | Product Type |

|---|

The functional group tolerance of these iron-catalyzed systems is a notable feature, allowing for the presence of sensitive groups like esters, which are essential for forming the final benzoic acid product. nih.gov This methodology represents a powerful and more sustainable alternative to precious metal catalysis for constructing the core structure of related alkylbenzoic acids. mdpi.com

Phase Transfer Catalysis in Cyclopropylation Reactions

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reagents located in different immiscible phases, such as an aqueous phase and an organic phase. nih.gov This is achieved by a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, which transports a reactant from one phase to the other where the reaction can occur. nih.govunimi.it PTC offers numerous advantages, including the use of inexpensive and simple bases (like aqueous sodium hydroxide), milder reaction conditions, reduced need for anhydrous organic solvents, and enhanced reaction rates and yields. nih.gov

In the context of synthesizing this compound, PTC is particularly relevant for the cyclopropylation step—the formation of the three-membered ring. Cyclopropanation reactions often involve the generation of a carbene or a carbenoid species that then adds to an alkene. A common method is the reaction of an activated methylene compound with a dihaloalkane in the presence of a strong base.

Using PTC, the base (e.g., concentrated NaOH) can remain in the aqueous phase while the organic substrate and the cyclopropylation precursor are in the organic solvent. The phase-transfer catalyst transports hydroxide (B78521) ions (OH⁻) or generates an organic-soluble base in the organic phase to deprotonate the precursor, initiating the cyclopropanation. Cyclopropenium ions have also been investigated as a platform for efficient phase-transfer catalysis in a range of organic transformations. nih.govnih.gov

Table 2: Advantages of Phase Transfer Catalysis in Synthesis

| Advantage | Description |

|---|---|

| Mild Conditions | Reactions can often be run at room temperature without the need for strong, hazardous bases like sodium amide or LDA. nih.gov |

| Solvent Reduction | Decreases dependence on expensive and often toxic anhydrous organic solvents. nih.gov |

| Enhanced Reactivity | Leads to shorter reaction times and often higher product yields. nih.gov |

| Operational Simplicity | The experimental setup is typically straightforward and highly scalable. nih.gov |

| Cost-Effectiveness | Allows for the use of inexpensive reagents and catalysts. unimi.it |

While specific literature detailing PTC for the direct synthesis of this compound is not prominent, the principles of PTC are widely applied to the synthesis of cyclopropane-containing molecules in the pharmaceutical and agrochemical industries. nih.gov

Stereochemical Considerations in Synthesis (if applicable to chiral derivatives)

The parent compound, this compound, is achiral as there are no stereocenters in the molecule. The cyclopropane ring has a plane of symmetry that includes the C1 carbon (attached to the phenyl ring and the methyl group) and bisects the C2-C3 bond.

However, stereochemical considerations would become critically important if chiral derivatives were to be synthesized. Chirality could be introduced by adding substituents to the cyclopropane ring at the C2 or C3 positions. For example, the synthesis of a derivative like 4-(1-methyl-2-ethylcyclopropyl)benzoic acid would result in stereoisomers. In such cases, controlling the stereochemistry during the cyclopropanation step would be essential.

Enantioselective synthesis of substituted cyclopropanes can be achieved using various methods:

Chiral Catalysts: Utilizing chiral phase-transfer catalysts, often derived from cinchona alkaloids, can induce enantioselectivity in cyclopropanation reactions. unimi.it

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the cyclopropanation, after which the auxiliary is removed.

Biocatalysis: Enzymes can be used to perform stereoselective transformations, offering high enantiopurity.

The synthesis of enantiopure cyclopropyl esters and acids is of significant interest in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. researchgate.net For instance, the enantiospecific synthesis of biologically active compounds like GABAc receptor agonists has been achieved using protocols that generate substituted cyclopropanes from chiral starting materials. researchgate.net Should chiral derivatives of this compound be required, these asymmetric synthetic strategies would need to be employed.

Green Chemistry Approaches and Sustainable Synthetic Strategies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to improve sustainability.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed cross-coupling reactions are often highly atom-economical. nih.gov

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. The use of iron catalysis instead of stoichiometric coupling reagents is a prime example. Furthermore, catalysts that can be recycled and reused enhance the sustainability of the process.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives (e.g., water, ethanol, or solvent-free conditions) is a core goal. wjpmr.com Phase-transfer catalysis can reduce the need for anhydrous organic solvents. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. PTC and some modern catalytic reactions can often be run under mild conditions. wjpmr.com

Use of Renewable Feedstocks: While not always feasible for complex aromatic compounds, sourcing starting materials from renewable biomass is a long-term goal of green chemistry. researchgate.net

An example of applying these principles is the shift from precious metal catalysts like palladium to earth-abundant and benign metals like iron for cross-coupling reactions. nih.gov Additionally, developing one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste and improve efficiency. researchgate.net As environmental regulations become stricter, the incorporation of these sustainable strategies into the synthesis of this compound and its precursors will be crucial for industrial-scale production.

Mechanistic Studies of Aromatic Electrophilic Substitution on the Benzoic Acid Core

Aromatic electrophilic substitution (EAS) is a fundamental reaction class for benzene derivatives. The mechanism generally proceeds in two steps: initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as a benzenonium ion or σ-complex), followed by the loss of a proton to restore aromaticity. libretexts.orgmsu.edu

For this compound, the outcome of EAS reactions is governed by the combined electronic effects of the existing substituents: the deactivating, meta-directing carboxyl group (-COOH) and the activating, ortho-, para-directing 1-methylcyclopropyl group. doubtnut.comvaia.com

Carboxyl Group (-COOH): This group is strongly electron-withdrawing and deactivates the benzene ring towards electrophilic attack. doubtnut.com By pulling electron density from the ring, it makes the ring less nucleophilic. The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack for an incoming electrophile. doubtnut.comaskfilo.com

1-Methylcyclopropyl Group: In contrast, the cyclopropyl group is known to be electron-donating. vaia.com Its "bent" bonds possess significant p-character, allowing for conjugation with the aromatic π-system. stackexchange.com This donation of electron density increases the nucleophilicity of the benzene ring, thereby activating it towards electrophilic attack. This activating influence is strongest at the ortho and para positions. vaia.com

The directing effects of the two substituents are therefore in opposition. The activating 1-methylcyclopropyl group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5), while the deactivating carboxyl group directs to the positions meta to it (also positions 3 and 5). In this case, the directing effects reinforce each other. The substitution is therefore strongly favored at the positions ortho to the 1-methylcyclopropyl group and meta to the carboxyl group.

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| -COOH | Electron-Withdrawing | Deactivating | Meta |

| -C₃H₄(CH₃) | Electron-Donating | Activating | Ortho, Para |

Reactivity of the Cyclopropyl Ring System

The three-membered cyclopropyl ring is characterized by significant ring strain, and its bonds have a unique hybrid character that imparts specific reactivity.

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, particularly with acid catalysts or under photochemical conditions. researchgate.netnih.gov While no specific studies on the ring-opening of this compound were found, the reactivity can be inferred from similar systems.

Acid-catalyzed ring-opening reactions of cyclopropanated compounds can proceed via mechanisms with Sₙ2-like character, where a nucleophile attacks one of the ring carbons while a protonated leaving group departs. nih.gov The regioselectivity of the attack would be influenced by the stability of the potential carbocationic transition states. For the 1-methylcyclopropyl group, cleavage could potentially lead to a stable tertiary carbocation. Such reactions often require specific catalysts and conditions and may compete with reactions on other parts of the molecule. nih.gov The stability of the cyclopropyl ring is also used as a probe for excited-state aromaticity, as its opening is an energetically unfavorable process when attached to an excited aromatic system. researchgate.net

The cyclopropyl group significantly enhances the reactivity of the attached benzene ring toward electrophiles. This is a well-documented electronic effect. vaia.comvaia.com

Electron Donation: The cyclopropyl group acts as an electron-donating group. This is evidenced by the pKₐ value of p-cyclopropylbenzoic acid (4.45), which is higher than that of benzoic acid (4.19). vaia.com The higher pKₐ indicates that p-cyclopropylbenzoic acid is a weaker acid, which means its carboxylate anion is less stable. This reduced stability is caused by the electron-donating cyclopropyl group, which pushes electron density toward the ring and destabilizes the negative charge on the carboxylate. vaia.com

Enhanced Nucleophilicity: By donating electron density into the benzene ring, the cyclopropyl substituent makes the ring more electron-rich and thus more nucleophilic. vaia.com This increased nucleophilicity leads to a faster rate of reaction with electrophiles compared to unsubstituted benzene. vaia.comvaia.com

Conjugation: The Walsh model of cyclopropane describes its bonding in terms of sp² hybridized carbons and p-orbitals, which gives the C-C bonds significant p-character, similar to a double bond. stackexchange.com This allows the cyclopropyl ring to participate in conjugation with the adjacent aromatic π-system, further facilitating the delocalization of charge in reaction intermediates.

| Compound | pKa Value | Inference |

|---|---|---|

| Benzoic Acid | 4.19 | Reference Acidity |

| p-Cyclopropylbenzoic Acid | 4.45 vaia.com | Weaker acid, indicating electron-donating substituent vaia.com |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| Benzene |

| p-Cyclopropylbenzoic acid |

| Methyl 4-(1-methylcyclopropyl)benzoate |

| Methanol |

| N-substituted 4-(1-methylcyclopropyl)benzamide |

| (4-(1-Methylcyclopropyl)phenyl)methanol |

| 1-Methyl-1-phenylcyclopropane |

Radical Reactions and Degradation Pathways of Benzoic Acid Derivatives

The reactivity of benzoic acid and its derivatives, including this compound, is significantly influenced by radical reactions. These reactions are crucial in various environmental and industrial processes, leading to the degradation of these compounds. The primary pathways involve reactions with highly reactive species such as hydroxyl radicals (•OH).

One of the principal mechanisms of degradation for benzoic acid derivatives is through reactions with hydroxyl radicals. rsc.orgsciensage.info This process can occur through two main pathways: addition to the aromatic ring or hydrogen abstraction. rsc.org The addition of a hydroxyl radical to the benzene ring forms a cyclohexadienyl radical intermediate. sciensage.info This intermediate can then undergo further reactions, such as the abstraction of a hydrogen atom, to yield a hydroxylated benzoic acid derivative. sciensage.info The position of the hydroxyl group addition (ortho, meta, or para) is influenced by the nature and position of the substituents on the benzene ring. rsc.orgrsc.org

Another significant degradation pathway for benzoic acid derivatives is decarboxylation, particularly under conditions of high temperature and pressure, such as in subcritical water. nih.govresearchgate.net In this process, the carboxyl group is removed from the benzoic acid molecule, leading to the formation of benzene or its derivatives. For instance, studies on various benzoic acid derivatives have shown that they undergo decarboxylation to form compounds like aniline, phenol, and benzene at elevated temperatures. nih.govresearchgate.net The stability of the benzoic acid derivative to decarboxylation can be influenced by the presence of other substituents on the aromatic ring. nih.gov

Advanced Oxidation Processes (AOPs), which generate highly reactive radicals, are also employed for the degradation of benzoic acid and its derivatives in wastewater treatment. sciensage.info Processes like ozonation, photo-ozonation, and the use of peroxone (a combination of ozone and hydrogen peroxide) lead to the formation of hydroxyl radicals that effectively degrade these aromatic compounds. sciensage.info The degradation rates in these processes are often found to follow pseudo-first-order kinetics. sciensage.info

The degradation of benzoic acid derivatives can be influenced by the specific reaction conditions and the nature of the substituents on the aromatic ring. For example, the presence of an electron-donating group like a hydroxyl group can affect the resonance stabilization of the ring and, consequently, the degradation rate. sciensage.info

Below is a table summarizing the degradation of some benzoic acid derivatives under different conditions.

| Compound | Condition | Major Degradation Product(s) | Reference |

| Benzoic Acid | Subcritical Water (300-350°C) | Benzene | nih.govresearchgate.net |

| Anthranilic Acid | Subcritical Water (200-250°C) | Aniline | nih.govresearchgate.net |

| Salicylic Acid | Subcritical Water (200-250°C) | Phenol | nih.govresearchgate.net |

| Syringic Acid | Subcritical Water (200-250°C) | Syringol | nih.govresearchgate.net |

| Benzoic Acid | Ozonation/UV | Hydroxylated derivatives | sciensage.info |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the reaction mechanisms, transition states, and reactivity of benzoic acid derivatives at a molecular level. rsc.orgresearchgate.netresearchgate.net Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are widely used to model the geometric structures and electronic properties of these molecules and to investigate their reaction pathways. researchgate.netresearchgate.net

For radical reactions, computational studies can map out the potential energy surface for the interaction of a radical, such as a hydroxyl radical, with a benzoic acid derivative. rsc.org This allows for the identification of pre-reactive complexes, transition states, and reaction intermediates. rsc.orgrsc.org The energy barriers associated with different reaction pathways, such as addition to the ortho, meta, or para positions of the aromatic ring, can be calculated to predict the most favorable reaction site. rsc.orgnih.gov For instance, computational studies on the reaction of hydroxyl radicals with benzoic acid have shown that the formation of pre-reactive complexes can alter the energy barriers of the reaction. rsc.org

These computational analyses can also determine kinetic parameters, such as reaction rate constants. rsc.orgnih.gov By calculating the energetics of the transition states, the rate constants for different reaction pathways can be estimated using transition state theory. rsc.org Studies have shown that for the reaction of benzoic acid with hydroxyl radicals, the calculated rate constants often follow the order of meta addition > para addition > ortho addition. rsc.org

Furthermore, computational methods are employed to understand the structural and electronic factors that govern the reactivity of benzoic acid derivatives. researchgate.netnih.gov Parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges can be calculated to predict the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net For example, the analysis of the lowest unoccupied molecular orbital (LUMO) and singly occupied molecular orbital (SOMO) can provide insights into the addition of radicals to the aromatic ring. rsc.org

The table below presents examples of calculated reaction rate constants for the reaction of benzoic acid with hydroxyl radicals from a computational study.

| Reaction Pathway | Rate Constant (cm³/molecule/s) | Reference |

| meta addition | 8.38 × 10⁻¹¹ | rsc.org |

| ortho addition | 4.20 × 10⁻⁸ | rsc.org |

| para addition | 1.65 × 10⁻²⁰ | rsc.org |

| H-abstraction | 5.08 × 10⁻²⁴ | rsc.org |

Iv. Derivatization and Functionalization of 4 1 Methylcyclopropyl Benzoic Acid for Research Applications

Design Principles for Novel 4-(1-Methylcyclopropyl)benzoic Acid Derivatives

The design of novel derivatives of this compound is guided by the principles of structure-activity relationship (SAR), where systematic modifications are made to the molecule to enhance a desired property. The core structure, featuring a rigid cyclopropyl (B3062369) group attached to a benzoic acid moiety, offers several points for modification. The primary design considerations involve altering the carboxylic acid group, substituting the phenyl ring, or modifying the methylcyclopropyl group, although the latter is less common due to its synthetic complexity.

Key design principles include:

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups or moieties that can mimic its hydrogen bonding capabilities, such as tetrazoles or hydroxamic acids, to modulate acidity, cell permeability, and metabolic stability.

Modulation of Physicochemical Properties: The introduction of different functional groups can alter properties like lipophilicity (logP), solubility, and electronic distribution. For instance, adding polar groups can increase water solubility, while the 1-methylcyclopropyl group itself imparts a degree of lipophilicity and conformational rigidity that can be advantageous for binding to biological targets.

Structure-Based Drug Design: In medicinal chemistry, if the biological target (e.g., an enzyme or receptor) is known, derivatives can be designed to fit precisely into the binding site. nih.gov The unique three-dimensional shape of the methylcyclopropyl group can be exploited to probe specific pockets within a target protein that planar rings cannot access. nih.gov

Introduction of Reporter Groups: For diagnostic or research purposes, derivatives can be designed to include fluorescent tags, radioactive isotopes, or other reporter groups to enable tracking and quantification.

Research into other benzoic acid derivatives has shown that specific substitution patterns can lead to significant biological activities, such as antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai These findings provide a roadmap for designing this compound derivatives with potentially novel therapeutic applications. ontosight.aipreprints.org

Synthetic Strategies for Functionalized Analogs

The functionalization of this compound primarily leverages the reactivity of its carboxylic acid group and the aromatic phenyl ring. Standard organic synthesis reactions can be employed to create a diverse library of analogs.

Esterification of the carboxylic acid group is a common strategy to create prodrugs with improved pharmacokinetic properties. scirp.org Ester prodrugs can exhibit enhanced lipophilicity, which facilitates passage across biological membranes. scirp.org Once inside the body, these esters are often cleaved by enzymes like carboxylesterases to release the active carboxylic acid. scirp.org This approach can improve bioavailability and allow for targeted drug delivery. scirp.org

For material science applications, esterification can be used to synthesize polymers or liquid crystals. The rigid core of this compound, when incorporated into a polymer backbone via ester linkages, could impart unique thermal or mechanical properties. The general reaction involves treating the carboxylic acid with an alcohol under acidic conditions or via activation of the carboxyl group.

A typical esterification reaction can be represented as:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (Where R is the 4-(1-methylcyclopropyl)phenyl group)

The reverse reaction, hydrolysis of a methyl ester to yield the corresponding carboxylic acid, is often achieved under basic conditions using reagents like sodium hydroxide (B78521) in a water-methanol mixture, followed by acidification. mdpi.com

The formation of an amide bond is one of a cornerstone of medicinal chemistry. researchgate.net Reacting this compound with an amine yields an amide, a functional group prevalent in many pharmaceuticals due to its stability and ability to participate in hydrogen bonding. researchgate.net This reaction typically requires a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. youtube.com

The general reaction is:

R-COOH + R'-NH₂ → R-CONH-R' + H₂O (Where R is the 4-(1-methylcyclopropyl)phenyl group)

This strategy is also employed in peptide synthesis. The benzoic acid moiety can be incorporated into peptide chains to create peptidomimetics. For instance, related structures like 4-(aminomethyl)benzoic acid have been used to synthesize pentapeptide derivatives. nih.gov These modified peptides can have altered conformations and improved stability against enzymatic degradation compared to natural peptides. Solid-phase peptide synthesis (SPPS) provides an efficient method for the stepwise assembly of such complex molecules. youtube.comnih.gov

Introducing halogen atoms (F, Cl, Br, I) onto the phenyl ring of this compound can serve multiple purposes. In medicinal chemistry, halogenation can enhance binding affinity to target proteins through halogen bonding and can improve metabolic stability and membrane permeability.

Furthermore, halogenated derivatives are valuable as chemical probes. copernicus.org For example, radioisotopes of halogens (like ¹⁸F) can be introduced for use in Positron Emission Tomography (PET) imaging. Non-radioactive halogens, particularly iodine and bromine, can be used in X-ray crystallography to help solve the phase problem and determine the three-dimensional structure of ligand-protein complexes. nih.gov The introduction of halogens can be achieved through electrophilic aromatic substitution reactions, with the specific conditions depending on the desired halogen and its position on the ring.

Other functional groups, such as nitro groups or phosphinoyl groups, can also be introduced to create specialized analogs or molecular platforms for combinatorial chemistry. ontosight.ainuph.edu.ua

Covalent and Non-Covalent Functionalization for Advanced Materials

The unique structure of this compound makes it an interesting building block for advanced materials. Benzoic acid and its derivatives can act as modulators or linkers in the synthesis of porous materials like Covalent Organic Frameworks (COFs). nih.gov In the synthesis of some COFs, benzoic acid is used as a catalyst and a modulator that interacts with amine-based building blocks through hydrogen bonds, influencing the nucleation and growth of the framework and leading to materials with high crystallinity. nih.gov

By using functionalized derivatives of this compound as the linker molecules themselves, it is possible to construct COFs with tailored pore sizes and chemical functionalities. The rigid and non-planar nature of the methylcyclopropyl group could prevent dense packing of the framework layers, potentially leading to materials with higher surface areas and unique absorption properties.

Development of Supramolecular Assemblies and Co-crystals

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and halogen bonding, to construct well-ordered, multi-component assemblies. nih.gov The carboxylic acid group of this compound is an excellent hydrogen bond donor and acceptor, making it an ideal candidate for forming supramolecular structures and co-crystals. nih.govepa.gov

Co-crystals are crystalline solids that consist of two or more different molecules in the same crystal lattice. nih.gov By co-crystallizing this compound with other molecules (co-formers), it is possible to significantly modify its physicochemical properties, such as solubility, melting point, and stability, without altering the covalent structure of the molecule itself. nih.gov For example, co-crystals of active pharmaceutical ingredients (APIs) are often developed to enhance their dissolution rates and bioavailability. nih.gov

The formation of these assemblies is directed by predictable patterns of intermolecular interactions. The carboxylic acid can form strong O-H⋯N hydrogen bonds with nitrogen-containing compounds like pyridines or O-H⋯O bonds with other carboxylic acids or amides. nih.govepa.gov The introduction of a halogen atom onto the phenyl ring can add another layer of control, enabling the formation of specific structures through directional halogen bonds (e.g., I⋯N). nih.gov The study of how this compound assembles with different co-formers can lead to the rational design of new materials with desired properties. mdpi.com

V. Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

While specific experimental NMR data for 4-(1-Methylcyclopropyl)benzoic acid is not widely published, the expected spectral features can be predicted based on the known spectra of analogous compounds like benzoic acid and 4-methylbenzoic acid. rsc.orgdocbrown.inforsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group, and the cyclopropyl (B3062369) ring protons.

Aromatic Protons: The benzene (B151609) ring is para-substituted, which would lead to two sets of chemically equivalent protons. These typically appear as two doublets in the aromatic region (approximately 7.0-8.5 ppm). rsc.org

Methyl Protons: A singlet corresponding to the three protons of the methyl group would be expected in the aliphatic region.

Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic, meaning they are chemically non-equivalent. This would result in two distinct signals, likely appearing as complex multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals would be anticipated.

Carboxyl Carbon: The carboxylic acid carbon is the most deshielded, appearing significantly downfield (typically >170 ppm). chemicalbook.comdocbrown.info

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the carboxyl group and the carbon attached to the cyclopropyl group (ipso-carbons) will have distinct chemical shifts, as will the carbons ortho and meta to the carboxyl group. docbrown.info

Cyclopropyl Carbons: The quaternary carbon of the cyclopropyl ring (attached to the methyl group and the benzene ring) and the two CH₂ carbons will each produce a unique signal.

Methyl Carbon: A single signal corresponding to the methyl carbon would appear in the upfield, aliphatic region of the spectrum.

Table 1: Representative ¹³C NMR Chemical Shifts for Benzoic Acid

| Carbon Atom | Chemical Shift (δ) in ppm |

| Carboxyl (C=O) | 172.60 |

| C1 (ipso) | 129.39 |

| C2, C6 (ortho) | 130.28 |

| C3, C5 (meta) | 128.55 |

| C4 (para) | 133.89 |

| Data recorded in CDCl₃. Source: chemicalbook.com |

Mass Spectrometry Techniques Beyond Basic Identification for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₁₁H₁₂O₂), the expected monoisotopic mass is approximately 176.0837 g/mol . uni.lu In mass spectrometry, the molecule can be ionized to form a molecular ion [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺. uni.lu

Fragmentation Analysis: Mechanistic studies can be performed by analyzing the fragmentation of the molecular ion. For aromatic carboxylic acids, common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Forming an acylium ion [M-OH]⁺.

Loss of the carboxyl group (•COOH): Leading to a phenyl cation.

Decarboxylation: Loss of CO₂ from the deprotonated molecule [M-H]⁻ is a characteristic fragmentation in negative ion mode and can sometimes involve reversible reactions within the mass spectrometer. nih.gov

Cleavage of the Substituent: Fragmentation of the 1-methylcyclopropyl group can also occur, providing further structural confirmation. This can involve the loss of a methyl radical or cleavage of the cyclopropyl ring.

Derivatization Studies: To improve chromatographic separation or ionization efficiency in LC-MS, the carboxylic acid functional group can be derivatized. nih.gov Reagents like p-bromophenacyl bromide can introduce a bromine atom, which is easily detectable and provides a characteristic isotopic pattern, aiding in the identification of metabolites in complex matrices. rsc.org

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.09100 | 135.5 |

| [M+Na]⁺ | 199.07294 | 145.2 |

| [M-H]⁻ | 175.07644 | 142.4 |

| [M+NH₄]⁺ | 194.11754 | 152.2 |

| Data calculated using CCSbase. Source: uni.lu |

X-Ray Crystallography for Solid-State Structure Determination and Crystal Engineering Insights

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

For carboxylic acids, a common and highly stable structural motif is the formation of a hydrogen-bonded dimer, where the carboxyl groups of two molecules interact via a pair of O-H···O hydrogen bonds. While a specific crystal structure for this compound is not available, it is highly probable that it would form such a centrosymmetric dimer in the solid state, similar to benzoic acid and its other derivatives. rsc.org

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Intermolecular Interaction Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and provide valuable information about the functional groups present and their interactions.

The key vibrational modes for this compound can be predicted by examining the spectra of related compounds. researchgate.netdocbrown.info

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopropyl groups are expected just below 3000 cm⁻¹. rasayanjournal.co.in

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is a hallmark of carboxylic acids, typically found around 1700-1680 cm⁻¹. docbrown.info The position of this band is sensitive to hydrogen bonding.

C=C Stretches: Aromatic ring stretching vibrations give rise to several bands in the 1625-1465 cm⁻¹ region. docbrown.info

C-O Stretch and O-H Bend: Vibrations involving the C-O single bond and O-H bending are typically found in the 1440-1210 cm⁻¹ range and can be coupled.

The region below 1500 cm⁻¹ is known as the fingerprint region, where the complex pattern of bands is unique to the molecule and can be used for definitive identification. docbrown.info Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar parts of the molecule, such as the aromatic ring and the cyclopropyl C-C bonds. researchgate.netnih.gov

Table 3: Characteristic IR Absorption Frequencies for Benzoic Acid

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3300 - 2500 | Broad, strong (H-bonding) |

| Aromatic C-H Stretch | ~3080 - 3030 | Medium to weak |

| C=O Stretch | ~1700 - 1680 | Strong, sharp |

| Aromatic C=C Stretch | ~1625 - 1465 | Variable |

| C-O Stretch / O-H Bend | ~1320 - 1210 | Strong |

| Source: docbrown.info |

Vi. Computational and Theoretical Studies of 4 1 Methylcyclopropyl Benzoic Acid

In Silico Mechanistic Investigations of Synthetic TransformationsComputational methods could also be used to investigate the reaction mechanisms involved in the synthesis of 4-(1-Methylcyclopropyl)benzoic acid. By calculating the energy profiles of potential reaction pathways, researchers can determine the most likely mechanism and identify key transition states and intermediates.

Without access to peer-reviewed studies that have performed these specific calculations for this compound, any attempt to provide concrete data would be speculative and scientifically unfounded. The scientific community awaits such dedicated research to fully elucidate the computational and theoretical profile of this compound.

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool for predicting the spectroscopic signatures of molecules, including this compound. These computational methods allow for the theoretical determination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra by solving the fundamental quantum mechanical equations that govern molecular behavior. Such predictions are invaluable for spectral assignment, structure verification, and understanding the electronic and vibrational properties of the molecule.

While specific first-principles studies on this compound are not prevalent in the literature, the methodologies are well-established through extensive research on related compounds like substituted benzoic acids. ucl.ac.ukbohrium.com The general approach involves optimizing the molecular geometry of the compound at a selected level of theory and then performing calculations to obtain the desired spectroscopic properties. Common computational methods include the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical prediction of ¹H and ¹³C NMR spectra is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This method calculates the isotropic magnetic shielding tensors for each nucleus. The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory.

For this compound, DFT calculations would predict distinct chemical shifts for the aromatic protons, the carboxylic acid proton, and the protons of the methyl and cyclopropyl (B3062369) groups. The accuracy of these predictions is generally high, with modern DFT methods often yielding results that are in good agreement with experimental data. nih.govnih.gov A representative table of predicted NMR chemical shifts, based on established computational methods, is presented below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is a hypothetical representation based on typical DFT (e.g., B3LYP/6-311++G(d,p)) calculations.

¹³C NMR| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Carbon (C=O) | ~172 |

| Aromatic C (quaternary, attached to COOH) | ~130 |

| Aromatic C (quaternary, attached to cyclopropyl) | ~150 |

| Aromatic CH (ortho to COOH) | ~130 |

| Aromatic CH (ortho to cyclopropyl) | ~126 |

| Cyclopropyl C (quaternary) | ~20 |

| Cyclopropyl CH₂ | ~15 |

¹H NMR

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid H | ~12-13 |

| Aromatic H (ortho to COOH) | ~8.0 |

| Aromatic H (ortho to cyclopropyl) | ~7.3 |

| Methyl H | ~1.4 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields a set of normal modes of vibration and their corresponding frequencies and intensities. These calculations are often performed within the harmonic approximation, which can lead to a systematic overestimation of frequencies compared to experimental values. researchgate.net To improve accuracy, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals).

For this compound, key predicted vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, aromatic C-H and C=C stretching modes, and vibrations associated with the cyclopropyl ring. docbrown.infoopenstax.org

Predicted Principal IR Absorption Frequencies for this compound The following data is a hypothetical representation based on typical scaled DFT (e.g., B3LYP/6-311++G(d,p)) calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | ~3500 (broad) | Medium |

| C-H stretch (Aromatic) | ~3050 | Medium |

| C-H stretch (Aliphatic) | ~2950 | Medium |

| C=O stretch (Carboxylic Acid) | ~1700 | Strong |

| C=C stretch (Aromatic Ring) | ~1610, ~1500 | Strong, Medium |

| C-O stretch (Carboxylic Acid) | ~1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common first-principles method for predicting UV-Vis spectra. This approach calculates the electronic excitation energies from the ground state to various excited states, which correspond to the absorption of light. The results provide the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band.

For this compound, the predicted UV-Vis spectrum would be dominated by π → π* transitions within the benzoic acid chromophore. The presence of the methylcyclopropyl group as a substituent on the benzene (B151609) ring would be expected to cause a slight shift in the absorption maxima compared to unsubstituted benzoic acid.

Predicted UV-Vis Absorption Data for this compound The following data is a hypothetical representation based on typical TD-DFT calculations in a non-polar solvent.

| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

|---|---|---|

| π → π* | ~235 | > 0.1 |

Vii. Applications of 4 1 Methylcyclopropyl Benzoic Acid in Advanced Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

The 1-methylcyclopropyl moiety imparts specific steric and electronic properties to molecules, making 4-(1-methylcyclopropyl)benzoic acid a desirable building block in the synthesis of complex organic structures, particularly in the field of medicinal chemistry. The cyclopropyl (B3062369) group can influence the conformation of a molecule, enhance its metabolic stability, and improve its binding affinity to biological targets. chemenu.com

A notable example of a related analogue is found in the development of MF-766, a potent and selective EP4 antagonist for treating inflammatory pain. The structure of MF-766, identified as 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid, incorporates a 1-aminocyclopropylbenzoic acid scaffold. nih.gov This highlights the utility of the cyclopropylbenzoic acid motif in constructing complex, biologically active molecules. The synthesis of such compounds often involves multi-step sequences where the benzoic acid derivative is a key intermediate. nih.govpreprints.orgnih.gov

The general synthetic utility of benzoic acid derivatives is well-established. They can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, facilitating their incorporation into larger, more complex molecular architectures. nih.govrsc.orggoogle.com For instance, the synthesis of various bioactive compounds often utilizes benzoic acid derivatives as starting materials or key intermediates. preprints.orgnih.govresearchgate.net

Role in Material Science Research

The rigid and well-defined structure of this compound and its derivatives makes them attractive candidates for the development of advanced materials with specific functionalities.

Precursor for Liquid Crystalline Materials (for related compounds)

Benzoic acid derivatives are known to form liquid crystals, a state of matter with properties between those of conventional liquids and solid crystals. The dimerization of benzoic acid molecules through hydrogen bonding can lead to the formation of rod-like structures, which are a prerequisite for the emergence of liquid crystalline phases. orgsyn.org The nature of the substituent on the benzoic acid ring plays a crucial role in determining the type and stability of the liquid crystal phase. While specific studies on this compound in this context are not prevalent, the general principles suggest its potential. The rigid 1-methylcyclopropyl group could influence the packing and intermolecular interactions of the molecules, potentially leading to novel liquid crystalline materials.

Components in Crystal Engineering and Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal nodes and organic linkers. The choice of the organic linker is critical in determining the structure, porosity, and properties of the resulting MOF.

The use of cyclopropyl-containing ligands in MOFs is an area of active research. The cyclopropyl group can influence the topology and functionality of the framework. For example, the conformational rigidity of cyclopropane-based ligands can lead to the formation of predictable and robust network structures. While direct examples of this compound in MOF synthesis are not widely reported, the use of other benzoic acid derivatives with different functionalities as linkers is common. nih.gov The unique steric and electronic nature of the 1-methylcyclopropyl group could lead to the formation of MOFs with novel properties for applications in gas storage, separation, and catalysis. Research has shown that even peptides with metal-coordinating sidechains can be used to form crystalline coordination polymers with metals, suggesting a broad scope for ligand design in this field. nih.gov

Development of Luminescent Materials and Dyes (e.g., sublimation dyes)

Benzoic acid derivatives have been investigated for their potential as luminescent materials and dyes. The aromatic ring and the carboxyl group can participate in electronic transitions that lead to the emission of light. The substituents on the benzene (B151609) ring can significantly modulate the photophysical properties, such as the absorption and emission wavelengths and the quantum yield.

While there is no specific data on the luminescent properties of this compound, studies on other benzoic acid derivatives have shown promise. For instance, certain benzoic acid derivatives have been evaluated as luminescent sublimation dyes for use in forensic science to visualize latent fingerprints. This suggests that with appropriate structural modifications, this compound could also be explored for applications in luminescent materials.

Advanced Chemical Probe Development

Currently, there is a lack of specific research literature detailing the application of this compound in the development of advanced chemical probes.

Chemical probes are small molecules used to study and manipulate biological systems. osu.edunih.govchemicalprobes.org The design of a chemical probe requires a deep understanding of structure-activity relationships and the ability to incorporate specific functionalities for detection or interaction with a target. The unique properties of the 1-methylcyclopropyl group, such as its conformational rigidity and metabolic stability, could make this compound an interesting scaffold for the development of novel chemical probes. Future research may explore its potential in this area.

Studies in Chemical Biology (excluding clinical or pharmaceutical aspects)

Currently, there is a lack of specific research literature detailing the application of this compound in chemical biology studies, excluding clinical or pharmaceutical aspects.

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems at the molecular level. While the search results indicate the use of benzoic acid derivatives in medicinal chemistry and drug discovery, which has clear overlaps with chemical biology, there is no specific non-clinical or non-pharmaceutical chemical biology research that has been identified for this compound. The compound's potential as a building block for bioactive molecules suggests that it could be used in fundamental studies of protein-ligand interactions or as a tool to probe enzyme function, but specific examples are not yet available in the reviewed literature.

Use in Mechanistic Enzyme Studies (e.g., in silico binding predictions for related derivatives)

Currently, there are no published studies that specifically utilize this compound in mechanistic enzyme studies. Research in this area often involves the use of small molecules to probe the active sites of enzymes, understand their catalytic mechanisms, or to act as inhibitors. The investigation of benzoic acid derivatives as enzyme inhibitors is a broad field of study. For instance, various derivatives have been evaluated for their inhibitory effects on enzymes such as α-amylase, tyrosinase, and estrone (B1671321) sulfatase. nih.govjapsonline.commdpi.com These studies often involve structure-activity relationship (SAR) analyses to understand how different substituents on the benzoic acid scaffold influence inhibitory potency.

In silico binding predictions, or molecular docking, are computational techniques frequently used to predict the binding affinity and mode of interaction between a small molecule and a protein target. nih.govstmjournals.com Such studies on various benzoic acid derivatives have been conducted to explore their potential as inhibitors for a range of enzymes, including those relevant to diseases like cancer and viral infections. nih.govpreprints.org However, specific in silico binding predictions for this compound against any particular enzyme are not found in the current body of scientific literature. The cyclopropyl moiety could potentially offer unique steric and electronic properties that might influence binding to an enzyme's active site, but this remains a hypothetical consideration without experimental or computational data.

Table 1: Examples of Enzyme Inhibition Studies on Benzoic Acid Derivatives (Note: this compound is not included due to lack of data)

| Enzyme Target | Benzoic Acid Derivative Class | Research Focus |

| α-Amylase | Hydroxylated Benzoic Acids | Structure-activity relationship of substituents on inhibitory activity. nih.gov |

| Tyrosinase | Various Esters and Amides | Synthesis and evaluation of inhibitory potential. mdpi.com |

| Estrone Sulfatase | Alkyl and Cycloalkyl Esters | Development of potent enzyme inhibitors. japsonline.com |

| Mcl-1 and Bfl-1 | 2,5-Substituted Benzoic Acids | Design of dual inhibitors for anti-apoptotic proteins. nih.gov |

Chemical Tool for Investigating Protein-Protein Interactions (where applicable)

The use of small molecules as chemical tools to modulate or investigate protein-protein interactions (PPIs) is a significant area of chemical biology. nih.gov These tools can help to elucidate the roles of specific PPIs in cellular processes and to validate them as potential drug targets.

A search of the scientific literature did not yield any instances of this compound being used as a chemical tool to investigate protein-protein interactions. The development of small molecule PPI inhibitors is a challenging field, often requiring molecules that can disrupt large and relatively flat protein interfaces. While some benzoic acid derivatives have been investigated as scaffolds for the development of PPI inhibitors, for example, against anti-apoptotic proteins like Mcl-1 and Bfl-1, there is no indication that this compound has been explored for this purpose. nih.gov The potential for this specific compound to act as a modulator of any given PPI would require extensive screening and experimental validation, which has not been reported to date.

Viii. Future Research Directions

Exploration of Novel Synthetic Routes and Catalytic Systems

The efficient and selective synthesis of 4-(1-methylcyclopropyl)benzoic acid is a prerequisite for its widespread application. Future research should focus on developing more sustainable and atom-economical synthetic methodologies.

Key Research Areas:

Advanced Catalytic Cyclopropanation: While traditional methods for cyclopropane (B1198618) synthesis exist, the development of novel catalytic systems promises higher yields, improved stereoselectivity, and milder reaction conditions. Research into transition metal catalysis, particularly with rhodium and copper complexes, could lead to more efficient routes. acs.org The use of diazo compounds in these reactions is common, and exploring safer and more stable carbene precursors will be a critical area of advancement.

Organocatalysis: The emergence of organocatalysis offers a metal-free alternative for asymmetric synthesis. nih.govsnnu.edu.cn Investigating the use of chiral organocatalysts for the enantioselective cyclopropanation of styrene derivatives, which could be precursors to this compound, is a promising direction.

C-H Functionalization: Direct C-H functionalization of readily available precursors would represent a highly efficient synthetic strategy. Exploring palladium-catalyzed C-H activation of a methyl group on a benzoic acid derivative, followed by cyclopropanation, could provide a novel and direct route to the target molecule.

A comparative table of potential catalytic systems is presented below:

| Catalytic System | Potential Advantages | Potential Challenges |

| Rhodium Catalysis | High efficiency and stereoselectivity. acs.org | Cost and toxicity of the metal. |

| Copper Catalysis | Lower cost compared to rhodium, good for asymmetric synthesis. acs.orgresearchgate.netacs.org | Can sometimes lead to side reactions. nih.gov |

| Organocatalysis | Metal-free, environmentally friendly, potential for high enantioselectivity. nih.govsnnu.edu.cn | Catalyst loading and turnover numbers can be a limitation. |

| Palladium Catalysis (C-H activation) | High atom economy, direct functionalization. | Regioselectivity and catalyst stability can be challenging. |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms and the structure-property relationships of this compound and its derivatives is crucial for their rational design and optimization.

Advanced Techniques:

In-situ Spectroscopy: Utilizing techniques like in-situ FTIR and NMR spectroscopy can provide real-time monitoring of reaction intermediates and catalyst behavior, offering valuable insights into reaction pathways.

2D NMR Spectroscopy: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for the unambiguous structural elucidation of complex derivatives of this compound. rsc.orgeuropa.eu These methods can help determine the precise connectivity and stereochemistry of newly synthesized compounds.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and understand the electronic properties of the molecule and its derivatives. acs.orgresearchgate.netacs.org This can aid in the rational design of more efficient catalysts and in predicting the properties of novel derivatives. Molecular dynamics simulations can also be used to study the behavior of these molecules in different environments, such as in solution or within a polymer matrix. scribd.comucl.ac.ukrsc.org

Design and Synthesis of Function-Specific Derivatives for Emerging Applications

The benzoic acid moiety provides a versatile handle for the synthesis of a wide range of functional derivatives. Tailoring the structure of these derivatives can lead to materials with specific and enhanced properties.

Potential Applications:

Liquid Crystals: The rigid and anisotropic nature of the cyclopropyl-aryl scaffold makes it a promising candidate for the design of novel liquid crystalline materials. researchgate.netnih.govnih.gov By introducing appropriate functional groups, it may be possible to create liquid crystals with desirable properties such as specific clearing points and dielectric anisotropies. Research in this area could focus on the synthesis of chiral derivatives for applications in advanced display technologies. semanticscholar.org

Polymers: Incorporating the this compound unit into polymer backbones could lead to materials with unique thermal and mechanical properties. pleiades.onlinejomardpublishing.comresearchgate.netdocumentsdelivered.comdntb.gov.ua The rigid cyclopropane ring can enhance the glass transition temperature and modulus of polymers. Research could explore the synthesis of polyesters, polyamides, and other polymers derived from this monomer.

Pharmaceuticals and Agrochemicals: The cyclopropane ring is a common motif in many biologically active compounds. The unique conformational constraints and metabolic stability imparted by the cyclopropyl (B3062369) group make it an attractive feature in drug design. Future research could involve the synthesis and biological screening of derivatives of this compound for potential pharmaceutical or agrochemical applications.

Integration into Interdisciplinary Research Areas

The unique properties of this compound and its derivatives make them suitable for exploration in various interdisciplinary fields.

Interdisciplinary Opportunities:

Materials Science: Beyond liquid crystals and polymers, derivatives of this compound could find applications in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials where molecular rigidity and defined electronic properties are important.

Analytical Method Development: The development of robust and validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), is crucial for the quality control and characterization of this compound and its derivatives. europa.euugm.ac.idekb.egresearchgate.netthermofisher.com Future work should focus on developing methods to separate and quantify isomers and impurities, which is essential for ensuring the purity and performance of materials derived from this compound.

Computational Design and Prediction of Novel Properties for Derivatives

Computational modeling can play a pivotal role in accelerating the discovery and development of new derivatives with desired properties, reducing the need for extensive and time-consuming experimental work.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These models can be developed to correlate the structural features of this compound derivatives with their biological activities or physical properties. researchgate.net This would enable the virtual screening of large libraries of potential derivatives to identify promising candidates for synthesis and testing.

Molecular Docking: For pharmaceutical applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of derivatives with specific biological targets, aiding in the design of potent and selective drug candidates.